2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an isoindole-1,3-dione structure. The unique combination of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under suitable conditions to form 4-(4-fluorophenyl)piperazine.
Introduction of the Isoindole Moiety: The next step involves the reaction of the piperazine derivative with phthalic anhydride to introduce the isoindole-1,3-dione moiety.
Final Coupling Reaction: The final step involves the coupling of the intermediate with an appropriate reagent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole-1,3-dione moiety, potentially forming hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the isoindole-1,3-dione moiety contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine derivatives: These compounds share the piperazine and fluorophenyl moieties but lack the isoindole-1,3-dione structure.
Isoindole derivatives: Compounds with the isoindole-1,3-dione moiety but different substituents on the piperazine ring.
Uniqueness
The uniqueness of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione lies in its combined structural features, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18(25)13-24-19(26)16-3-1-2-4-17(16)20(24)27/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJNTXKCRDMKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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